molecular formula C12H15NO4 B7556959 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid

2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid

Cat. No. B7556959
M. Wt: 237.25 g/mol
InChI Key: MNVNJRAHMVOYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid, also known as CPMA, is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to inhibit the activity of glutamate, which is a neurotransmitter involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid has several advantages as a compound for lab experiments. It is readily available and can be synthesized in high yields and purity. This compound is also relatively stable, making it a viable compound for long-term studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has not yet been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, which may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Overall, this compound has the potential to be a valuable compound for medicinal chemistry research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid involves a multi-step process that starts with the reaction of cyclopropylmethylamine with 2-methylfuran-3-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with a coupling reagent to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.

Scientific Research Applications

2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-10(4-5-17-8)12(16)13(7-11(14)15)6-9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNJRAHMVOYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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